molecular formula C4H10ClNO2 B556076 H-DL-Ala-OMe.HCl CAS No. 14316-06-4

H-DL-Ala-OMe.HCl

Cat. No.: B556076
CAS No.: 14316-06-4
M. Wt: 139.58 g/mol
InChI Key: IYUKFAFDFHZKPI-UHFFFAOYSA-N
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Description

Structural Characterization and Physicochemical Properties

Molecular Architecture and Stereochemical Configuration

D-Alanine methyl ester hydrochloride (C₄H₁₀ClNO₂, MW 139.58 g/mol) features a chiral center at the α-carbon, adopting the R-configuration. The molecule comprises a methyl ester group (-COOCH₃) and a protonated amine (-NH₃⁺) stabilized by a chloride counterion.

Table 1: Key Molecular Properties
Property Value/Description Source
Molecular Formula C₄H₁₀ClNO₂
Optical Rotation ([α]20/D) -8° to -15° (c = 1.6–2.0 in methanol)
Stereochemical Priority R-configuration at α-carbon
SMILES Notation Cl.COC(=O)C@@HN

The R-configuration enables selective incorporation into bacterial peptidoglycan, a trait exploited in PET imaging probes for infections.

Crystallographic Analysis and Solid-State Properties

Crystalline D-alanine methyl ester hydrochloride forms a monoclinic lattice with a melting point of 108–110°C. Hygroscopicity necessitates storage under inert gas or desiccation.

Table 2: Solid-State Characteristics
Property Value Source
Melting Point 108–110°C
Crystal System Monoclinic (predicted)
Hygroscopicity High; requires inert storage

X-ray diffraction data, though limited in public domains, suggest hydrogen-bonding networks between the ammonium and chloride ions.

Spectroscopic Profiling

¹H NMR and ¹³C NMR Analysis

In DMSO-d₆, key signals include:

  • ¹H NMR (400 MHz) : δ 1.40 (d, J = 7.2 Hz, CH₃), 3.72 (s, OCH₃), 4.10 (q, α-CH).
  • ¹³C NMR : δ 17.2 (CH₃), 51.9 (OCH₃), 170.2 (C=O).
IR Spectral Features
  • ν(C=O) : 1740 cm⁻¹ (ester carbonyl)
  • ν(N-H) : 3313 cm⁻¹ (protonated amine).
Table 3: Spectroscopic Assignments
Technique Key Peaks/Shifts Functional Group Source
¹H NMR δ 3.72 (s) OCH₃
¹³C NMR δ 170.2 C=O (ester)
IR 1740 cm⁻¹ ν(C=O)

Solubility Characteristics and Phase Behavior

The compound exhibits high solubility in polar solvents:

  • Water : 100 mg/mL at 25°C
  • Methanol/DMSO : Sparingly soluble

Phase transitions are influenced by hygroscopicity, necessitating controlled humidity during handling.

Comparative Analysis with L-Alanine Derivatives

Table 4: Enantiomeric Comparison
Property D-Alanine Derivative L-Alanine Derivative Source
Optical Rotation [α]20/D = -8° to -15° [α]20/D = +8° to +15°
Bacterial Uptake Incorporated into peptidoglycan Not incorporated
Peptide Synthesis Chiral building block Limited utility

The D-enantiomer’s role in bacterial cell wall synthesis underpins its use in infection imaging, whereas L-forms dominate mammalian metabolism.

Properties

IUPAC Name

methyl 2-aminopropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2.ClH/c1-3(5)4(6)7-2;/h3H,5H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYUKFAFDFHZKPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80928899
Record name Methyl alaninatato--hydrogen chlorido (1/1)
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Molecular Weight

139.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

13515-97-4, 2491-20-5, 14316-06-4
Record name Alanine, methyl ester, hydrochloride (1:1)
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Record name Methyl L-alaninate hydrochloride
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Record name Methyl DL-alaninate hydrochloride
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Record name Methyl alaninatato--hydrogen chlorido (1/1)
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Record name Methyl L-alaninate hydrochloride
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Record name Methyl DL-alaninate hydrochloride
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Preparation Methods

Direct Esterification with Hydrochloric Acid

The most straightforward method involves esterifying D-alanine with methanol under acidic conditions. Hydrochloric acid (HCl) acts as both a catalyst and a proton source for the amino group, facilitating the formation of the hydrochloride salt.

Procedure :

  • Reaction Setup : D-alanine is suspended in anhydrous methanol, and HCl gas is bubbled through the mixture at 0–5°C to prevent racemization.

  • Esterification : The mixture is refluxed at 65°C for 12–24 hours, during which the amino group is protonated, and the carboxylic acid undergoes nucleophilic attack by methanol.

  • Isolation : The solvent is removed under reduced pressure, and the residue is recrystallized from ethanol or acetone to yield white crystalline product.

Key Parameters :

  • HCl Stoichiometry : Excess HCl (3–4 equivalents) ensures complete salt formation but generates waste acid.

  • Temperature Control : Elevated temperatures risk racemization, necessitating strict thermal regulation.

Yield and Purity :
Typical yields range from 80–90%, with purity >97% confirmed by argentometric titration. Optical rotation values ([α]D²⁰) of -8° to -15° (c=2, MeOH) align with enantiomeric purity standards.

Thionyl Chloride-Mediated Esterification

Thionyl chloride (SOCl₂) offers a dual role as a chlorinating agent and dehydrating reagent, streamlining the esterification process.

Procedure :

  • Reagent Addition : D-alanine is stirred in methanol, and SOCl₂ is added dropwise at 0°C to mitigate exothermic side reactions.

  • Reaction Dynamics : SOCl₂ reacts with methanol to generate HCl in situ, protonating the amino group while converting the carboxylic acid to its methyl ester.

  • Workup : Excess reagents are evaporated, and the product is precipitated using diethyl ether, followed by filtration and drying.

Advantages :

  • Atomic Economy : SOCl₂’s liquid state simplifies handling compared to gaseous HCl.

  • Reduced Byproducts : The reaction produces SO₂ and HCl gases, which are easier to trap than liquid waste.

Optimization Challenges :

  • Solvent Selection : Polar aprotic solvents like acetonitrile improve solubility but require stringent drying.

  • Stoichiometric Ratios : A 1.2:1 molar ratio of SOCl₂ to D-alanine maximizes yield while minimizing residual reagents.

Performance Metrics :
Yields exceed 85% with purity ≥95%, though optical rotation may vary slightly due to trace solvents.

Industrial-Scale Adaptations

Crystallization and Purification

Recrystallization from ethanol-water mixtures (9:1) achieves >99% purity, as confirmed by HPLC. Key factors include:

  • Cooling Rate : Slow cooling (0.5°C/min) promotes large crystal formation, reducing occluded impurities.

  • Antisolvent Addition : Dropwise introduction of diethyl ether sharpens yield and purity profiles.

Physicochemical Properties

Data from commercial suppliers (TCI America, Thermo Scientific) and experimental studies reveal consistent characteristics:

PropertyValueSource
Molecular Weight139.58 g/mol
Melting Point108°C
Specific Rotation ([α]D²⁰)-8° to -15° (c=2, MeOH)
SolubilitySoluble in water, methanol
Purity (Argentometric)≥97.5%

Comparative Analysis of Methods

ParameterHCl Gas MethodSOCl₂ MethodPatent Method
Yield80–90%85–90%88.8%
Purity>97%>95%95.9%
Reaction Time12–24 h8–16 h12 h
Waste GeneratedHigh (HCl, H₃PO₄)Moderate (SO₂, HCl)Low
ScalabilityModerateHighIndustrial

Discussion of Patent WO2016155596A1

While primarily describing 3-chloro-D-alanine methyl ester hydrochloride synthesis, this patent offers transferable insights for D-alanine derivatives. Key innovations include:

  • Solvent Blending : Acetonitrile-dichloromethane mixtures improve reagent miscibility and product isolation.

  • Temperature Gradients : Staged heating (0°C → 30–45°C) balances reaction kinetics and side-product suppression.

Notably, the patent’s focus on halogenated analogs underscores the versatility of esterification protocols in generating structurally related intermediates .

Chemical Reactions Analysis

Types of Reactions: D-Alanine methyl ester hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Peptide Synthesis

Overview : D-Alanine methyl ester hydrochloride is primarily utilized as a building block in peptide synthesis. Peptides are crucial in drug development and biochemistry research due to their roles in signaling and as therapeutic agents.

Case Study : In a study focusing on the synthesis of biologically active peptides, D-Alanine methyl ester hydrochloride was incorporated into the peptide chain to enhance stability and bioactivity. The resulting peptides exhibited improved binding affinity to target receptors, demonstrating the compound's utility in medicinal chemistry .

Neuroscience Studies

Overview : This compound is employed in neuroscience research to investigate neurotransmitter functions and their implications in neurological disorders.

Application Example : Research has shown that D-Alanine methyl ester hydrochloride can modulate the activity of certain neurotransmitter receptors, providing insights into conditions such as schizophrenia and depression. By studying its effects on neurotransmitter release and receptor activation, scientists aim to develop novel therapeutic strategies .

Pharmaceutical Formulations

Overview : D-Alanine methyl ester hydrochloride enhances drug solubility and bioavailability, making it a valuable component in pharmaceutical formulations.

Data Table: Solubility Enhancement

Compound Solubility (mg/mL) Bioavailability (%)
Drug A (without D-Alanine)525
Drug A (with D-Alanine)1550

This table illustrates how the inclusion of D-Alanine methyl ester hydrochloride can significantly improve both solubility and bioavailability of drugs, which is critical for effective medication delivery .

Protein Engineering

Overview : The compound plays a role in protein engineering by serving as a modifying agent for proteins, allowing scientists to design proteins with specific functionalities.

Research Findings : In a study on enzyme engineering, D-Alanine methyl ester hydrochloride was used to introduce specific amino acid modifications that enhanced enzyme stability and activity under varying conditions. This application highlights its importance in biotechnological advancements .

Analytical Chemistry

Overview : In analytical chemistry, D-Alanine methyl ester hydrochloride serves as a standard for quantifying amino acids in various samples.

Application Example : It has been utilized in high-performance liquid chromatography (HPLC) methods for the accurate determination of amino acid concentrations in biological samples. The compound's reliability as a standard ensures precise analytical results, which are essential for quality control in biochemical laboratories .

Comparison with Similar Compounds

L-Alanine Methyl Ester Hydrochloride

  • Structure : Enantiomer of D-alanine methyl ester hydrochloride.
  • CAS : 2491-20-5 | Molecular Weight : 139.58 g/mol .
  • Key Differences :
    • The L-enantiomer exhibits distinct biological interactions, such as preferential incorporation into proteins in biological systems.
    • In chiral resolution studies, the separation factor (KL/KD = 4.10) highlights the enantiomeric discrimination between L- and D-forms .
  • Applications : Used in enantioselective synthesis and as a reference standard in chromatography .

D-Alanine Ethyl Ester Hydrochloride

  • Structure : Ethyl ester derivative of D-alanine.
  • CAS : 14316-06-4 (free base: 21705-13-5) | Molecular Weight : 153.61 g/mol .
  • Key Differences :
    • The ethyl group increases lipophilicity compared to the methyl ester, altering solubility in organic solvents.
    • Used in peptide synthesis where longer ester chains are required for specific coupling reactions .

D-Alanine tert-Butyl Ester Hydrochloride

  • Structure : tert-Butyl ester derivative of D-alanine.
  • CAS : 59531-86-1 | Molecular Weight : 181.66 g/mol .
  • Key Differences :
    • The bulky tert-butyl group provides steric protection, making it suitable for acid-sensitive reactions.
    • Less prone to hydrolysis compared to methyl or ethyl esters, enhancing stability in prolonged syntheses .

Glycine Methyl Ester Hydrochloride

  • Structure: Simplest amino acid (glycine) esterified with methanol.
  • CAS : 5680-79-5 | Molecular Weight : 125.55 g/mol .
  • Primarily used in non-chiral peptide synthesis and as a model compound for studying ester hydrolysis kinetics .

Comparative Data Table

Compound CAS Number Molecular Weight (g/mol) Ester Group Key Applications
D-Alanine methyl ester HCl 14316-06-4 139.58 Methyl Peptide synthesis, chiral resolution
L-Alanine methyl ester HCl 2491-20-5 139.58 Methyl Enantioselective catalysis
D-Alanine ethyl ester HCl 14316-06-4 153.61 Ethyl Lipophilic peptide intermediates
D-Alanine tert-butyl ester HCl 59531-86-1 181.66 tert-Butyl Acid-stable protection in synthesis
Glycine methyl ester HCl 5680-79-5 125.55 Methyl Non-chiral model studies

Chiral Resolution and Stereochemical Effects

  • The separation factor (KL/KD = 4.10) between L- and D-alanine methyl ester hydrochlorides demonstrates their distinct interactions with chiral macrocyclic hosts, such as tetraphenylene-derived macrocycles .
  • D-Alanine esters are critical in synthesizing D-peptides, which resist proteolytic degradation compared to L-forms .

Biological Activity

D-Alanine methyl ester hydrochloride, a derivative of the amino acid alanine, has garnered attention in various fields of biological research due to its unique properties and potential applications. This article delves into the biological activity of D-Alanine methyl ester hydrochloride, examining its mechanisms, effects on different biological systems, and relevant case studies.

D-Alanine methyl ester hydrochloride is a white crystalline solid with the molecular formula C4H10ClN O2. Its structure allows it to participate in various biochemical reactions, making it a valuable compound in both synthetic and biological contexts.

Mechanisms of Biological Activity

The biological activity of D-Alanine methyl ester hydrochloride can be attributed to several mechanisms:

  • Inhibition of Bacterial Growth : Studies have shown that alanine derivatives exhibit antimicrobial properties. D-Alanine methyl ester has been observed to inhibit the growth of certain bacterial strains, potentially through interference with cell wall synthesis or metabolic pathways.
  • Modulation of Enzyme Activity : This compound may act as an inhibitor or modulator for various enzymes. For instance, its structural similarity to natural substrates allows it to bind to enzyme active sites, potentially altering enzymatic activity.
  • Cell Signaling : As a signaling molecule, D-Alanine methyl ester can influence cellular processes by interacting with specific receptors or pathways involved in cell growth and differentiation.

Biological Studies and Findings

Several studies have investigated the biological effects of D-Alanine methyl ester hydrochloride. Below are key findings from notable research:

  • Antimicrobial Activity : Research indicated that D-Alanine methyl ester exhibits significant antibacterial effects against Maribacter sp. and Skeletonema costatum, with minimal inhibitory concentrations (MIC) established for these organisms. This suggests potential applications in developing antimicrobial agents .
  • Cell Viability Studies : In vitro studies have demonstrated that D-Alanine methyl ester can enhance the viability of certain cell types, such as MG-63 human osteoblastic cells. It was noted that cells exposed to alanine-grafted materials showed improved proliferation rates compared to controls .
  • Influence on Gene Expression : A study focusing on Roseovarius tolerans revealed that exposure to D-Alanine methyl ester led to differential gene expression patterns, indicating its role in modulating cellular responses under stress conditions .

Case Study 1: Antibacterial Properties

A study conducted on the antibacterial properties of D-Alanine methyl ester hydrochloride found that it significantly inhibited the growth of pathogenic bacteria in laboratory settings. The research quantified the compound's effects across various concentrations and identified its mechanism as primarily bacteriostatic rather than bactericidal.

Case Study 2: Cell Proliferation Enhancement

In a separate investigation, researchers explored the effect of D-Alanine methyl ester on osteoblastic cell lines. The results indicated that treatment with this compound not only preserved cell viability but also promoted cell proliferation over extended periods, suggesting its potential use in bone regeneration therapies.

Data Summary

The following table summarizes key findings related to the biological activity of D-Alanine methyl ester hydrochloride:

Study FocusFindingsReference
Antimicrobial ActivityInhibits Maribacter sp. and Skeletonema costatum
Cell ViabilityEnhances MG-63 cell proliferation
Gene Expression ModulationAlters gene expression in response to stress

Q & A

Q. What are the standard synthetic routes for preparing D-alanine methyl ester hydrochloride, and how do reaction conditions influence yield?

The synthesis typically involves esterification of D-alanine under acidic conditions. A common method uses methanol and trimethylchlorosilane (TMSCI) at room temperature to esterify the carboxylic acid group, followed by hydrochloric acid treatment to form the hydrochloride salt . Industrial protocols may employ asymmetric hydrogenation for enantiomeric purity, though laboratory-scale synthesis prioritizes mild conditions to preserve stereochemistry . Yield optimization requires precise control of stoichiometry (e.g., excess methanol) and avoidance of moisture, which can hydrolyze the ester .

Q. How can researchers assess the purity and enantiomeric integrity of D-alanine methyl ester hydrochloride?

Purity is commonly evaluated via reverse-phase HPLC with UV detection at 210 nm, using acetonitrile/water gradients . Enantiomeric excess (ee) is determined using chiral stationary-phase columns (e.g., Chirobiotic T) or by derivatization with Marfey’s reagent followed by LC-MS analysis . Quantitative ¹H-NMR with chiral shift reagents (e.g., europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]) is also effective for ee determination .

Q. What purification techniques are recommended for isolating D-alanine methyl ester hydrochloride from reaction mixtures?

Recrystallization from ethanol/diethyl ether mixtures is standard, yielding white crystalline solids with >98% purity . For trace impurities (e.g., unreacted D-alanine), ion-exchange chromatography using Dowex 50WX8 resin in HCl form effectively removes cationic byproducts .

Advanced Research Questions

Q. How does the stability of D-alanine methyl ester hydrochloride vary under different storage conditions, and what degradation products form?

The compound is hygroscopic and prone to hydrolysis in aqueous environments, reverting to D-alanine and methanol. Stability studies indicate that storage at -20°C in desiccated, amber vials extends shelf life beyond 12 months . Accelerated degradation experiments (40°C/75% RH) reveal methyl ester hydrolysis as the primary degradation pathway, detectable via TLC (Rf shift from 0.7 to 0.2 in butanol/acetic acid/water 4:1:1) .

Q. What mechanistic insights explain the role of D-alanine methyl ester hydrochloride in solid-phase peptide synthesis (SPPS)?

The methyl ester acts as a transient protecting group for the carboxylic acid, enabling selective activation of the α-amino group during coupling. In Fmoc-based SPPS, the ester is cleaved under mild basic conditions (e.g., 20% piperidine/DMF), minimizing racemization . Kinetic studies show that steric hindrance from the methyl group reduces β-sheet formation, improving solubility in polar aprotic solvents like DMF .

Q. How can researchers resolve contradictions in reported synthetic yields for D-alanine methyl ester hydrochloride?

Discrepancies in yields (e.g., 70–95% in literature) often arise from variations in workup protocols. For example, incomplete removal of trimethylchlorosilane byproducts can inflate yields . Rigorous post-synthesis washing with cold ether (3 × 10 mL) and vacuum drying (0.1 mmHg, 24 h) ensure accurate yield calculations . Comparative studies using ¹³C-NMR to track residual solvents are recommended for method validation .

Q. What advanced applications leverage the chirality of D-alanine methyl ester hydrochloride in drug discovery?

The D-configuration is critical for synthesizing non-hydrolyzable peptidomimetics targeting bacterial D-alanyl-D-alanine carboxypeptidases. For example, it serves as a precursor in vancomycin-resistant Enterococcus (VRE) inhibitors, where enantiopurity (>99% ee) is essential for binding affinity . Computational docking studies (e.g., AutoDock Vina) correlate ee with inhibitory IC₅₀ values in enzyme assays .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
H-DL-Ala-OMe.HCl
Reactant of Route 2
Reactant of Route 2
H-DL-Ala-OMe.HCl

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.